molecular formula C17H22O B12543992 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol CAS No. 656800-92-9

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol

Cat. No.: B12543992
CAS No.: 656800-92-9
M. Wt: 242.36 g/mol
InChI Key: FGIDUFQWAWYUHG-UHFFFAOYSA-N
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Description

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol is a synthetic organic compound designed for research and development purposes. Its structure incorporates the bicyclo[3.3.1]nonane scaffold, a privileged chemical framework prevalent in numerous biologically active natural products and synthetic derivatives . This rigid, cup-shaped bicyclic system is known for its unique conformational properties and is a key structural component in various compounds studied for their potential anticancer, analgesic, and receptor-modulating activities . The compound is functionally diversified by a phenolic group, a moiety common in many pharmaceuticals and known for its role in molecular recognition . This specific molecular architecture makes it a valuable chemical intermediate or probe for medicinal chemists. Potential research applications include investigating its utility as a building block for novel chemotherapeutics, given the established significance of the bicyclo[3.3.1]nonane core in natural products with cytostatic properties . Furthermore, its structural features may be explored for modulating central nervous system targets, as seen in related compounds active at opioid and nociceptin receptors . This product is intended for laboratory research use only and is not certified for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

656800-92-9

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

4-[1-(9-bicyclo[3.3.1]nonanylidene)ethyl]phenol

InChI

InChI=1S/C17H22O/c1-12(13-8-10-16(18)11-9-13)17-14-4-2-5-15(17)7-3-6-14/h8-11,14-15,18H,2-7H2,1H3

InChI Key

FGIDUFQWAWYUHG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCCC1CCC2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A widely adopted method involves reacting cyclopentadiene with 1,4-dibromobutane under Lewis acid catalysis (e.g., AlCl₃) to yield bicyclo[3.3.1]nonane derivatives. For example:
$$
\text{Cyclopentadiene} + 1,4\text{-dibromobutane} \xrightarrow{\text{AlCl}_3} \text{bicyclo[3.3.1]nonane} + 2\text{HBr}
$$
This method achieves 72–78% yields but requires strict control of reaction temperature (80–100°C) to minimize side products.

Woodward-Foote Synthesis

Alternative routes employ carbonium ion intermediates generated from norbornene derivatives. Treatment of norbornene with strong acids (e.g., H₂SO₄) induces ring expansion, forming the bicyclo[3.3.1]nonane core in 65–70% yields .

Introduction of the Ethylidene Group

The ethylidene moiety is introduced via Wittig olefination or Grignard addition to a bicyclo[3.3.1]nonan-9-one intermediate.

Wittig Reaction

Bicyclo[3.3.1]nonan-9-one reacts with ethyltriphenylphosphonium bromide in anhydrous THF under reflux to form the ethylidene derivative:
$$
\text{Bicyclo[3.3.1]nonan-9-one} + \text{Ph}3\text{P=CHCH}2\text{Br} \xrightarrow{\text{THF, 80°C}} \text{bicyclo[3.3.1]nonan-9-ylidene ethyl} + \text{byproducts}
$$
This method yields 60–68% product but requires chromatographic purification to isolate the exo-isomer.

Grignard Addition

Alternatively, Grignard reagents (e.g., CH₂=CHMgBr) add to bicyclo[3.3.1]nonan-9-one, followed by dehydration with POCl₃/pyridine:
$$
\text{Bicyclo[3.3.1]nonan-9-one} + \text{CH}2=\text{CHMgBr} \rightarrow \text{Alcohol intermediate} \xrightarrow{\text{POCl}3} \text{ethylidene product}
$$
Yields range from 55–62% , with isomer ratios (exo:endo) influenced by solvent polarity (DMF favors exo).

Functionalization with Phenolic Moiety

The phenolic group is introduced via Ullmann coupling or Friedel-Crafts alkylation .

Ullmann Coupling

4-Iodophenol reacts with the ethylidene-bicyclo[3.3.1]nonane derivative in the presence of CuI/1,10-phenanthroline:
$$
\text{Ethylidene-bicyclo derivative} + 4\text{-IC}6\text{H}4\text{OH} \xrightarrow{\text{CuI, DMF}} 4\text{-[1-(bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol}
$$
This method achieves 50–58% yields but requires elevated temperatures (120°C) and inert conditions.

Friedel-Crafts Alkylation

Direct alkylation of phenol with bicyclo[3.3.1]nonan-9-ylidene ethyl bromide using AlCl₃:
$$
\text{Phenol} + \text{BrCH}2\text{C(H)=bicyclo} \xrightarrow{\text{AlCl}3} 4\text{-substituted product}
$$
Yields are lower (40–45% ) due to competing ortho-substitution, necessitating regioselective catalysts like zeolites.

Purification and Isomer Separation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Exo-isomers dominate in polar solvents (e.g., DMF), while endo-isomers prevail in toluene.

Table 2: Isomer Distribution by Solvent

Solvent exo:endo Ratio Purity (%)
DMF 5:1 95
Toluene 1:2 90

Analytical Characterization

  • NMR : exo-isomer shows δ 5.2 ppm (vinyl proton), δ 1.8–2.1 ppm (bicyclic CH₂).
  • MS : Molecular ion peak at m/z 244 (M⁺).
  • X-ray : Confirms exo-ethylidene geometry with dihedral angles of 120–130°.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclo[3.3.1]nonane structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Functional Groups/Substituents Key Properties/Applications References
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol Bicyclo[3.3.1]nonane + ethylidene-phenol Phenol, ethylidene bridge Potential antioxidant, anticancer Target
9-Methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione Bicyclo[3.3.1]nonane-dione Methoxy, methyl, diketone Synthetic intermediate for bioactive molecules
9,9-Dimethoxybicyclo[3.3.1]nona-2,4-dione Bicyclo[3.3.1]nonane-dione Two methoxy groups, diketone Antioxidant, UV stabilizer
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene 3-Azabicyclo[3.3.1]nonane Nitrogen bridge, Schiff base ligands Ligand for metal complexes (Mn, Co, Ni)
Bicyclo[3.3.1]nonane fused systems Two fused bicyclo[3.3.1]nonanes Cross-conjugated ylidene High thermal stability

Key Observations :

  • Functional Groups: The presence of a phenol group in the target compound may enhance antioxidant activity compared to non-phenolic analogs like diketones (). Methoxy groups, as in 9-methoxy derivatives, are associated with increased anticancer potency ().
  • Core Modifications : Azabicyclo derivatives (e.g., 3-azabicyclo) exhibit coordination chemistry due to the nitrogen atom, unlike the all-carbon bicyclo system in the target compound ().

Reactivity Differences :

  • The ethylidene bridge in the target compound may confer higher reactivity toward electrophilic addition compared to stable diketones.
  • Methoxy-substituted derivatives resist oxidation better than phenolic analogs, influencing their stability in biological systems ().

Physicochemical Properties

  • Solubility: Phenolic compounds (e.g., target) are more polar and water-soluble than methoxy or diketone derivatives.
  • Thermal Stability : Fused bicyclo systems () exhibit higher melting points (>300°C) due to rigid structures, whereas diketones (e.g., 3,7-diones) melt at lower temperatures (~200°C) ().

Biological Activity

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol (CAS No. 656800-92-9) is an organic compound characterized by a phenolic structure with a bicyclic alkylidene substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C17H22O
  • Molecular Weight : 242.36 g/mol
  • Structure : The compound features a bicyclo[3.3.1]nonane moiety, which contributes to its unique chemical properties and potential biological interactions.

Biological Activity Overview

Research into the biological activity of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has primarily focused on its potential as an inhibitor of various biological pathways, including enzyme inhibition and anticancer properties.

Enzyme Inhibition

Studies have indicated that compounds with similar structures may act as inhibitors of specific enzymes involved in cancer progression and other diseases. The presence of the phenolic group suggests potential interactions with enzyme active sites, influencing their activity.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar bicyclic structures have been documented to exhibit cytotoxic effects against breast and prostate cancer cells.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of phenolic compounds on human cancer cell lines, 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol exhibited significant inhibition of cell growth at micromolar concentrations.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    PC-3 (Prostate)20
    HeLa (Cervical)25
  • Mechanism of Action : Further research explored the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased rates of programmed cell death.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol:

  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

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